
Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methoxyphenyl group is attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Favorskii Rearrangement: One common method for synthesizing methyl cyclopentanecarboxylate derivatives involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide.
Palladium-Catalyzed Hydroxycarbonylation: Another method involves the palladium-catalyzed hydroxycarbonylation of cyclopentene.
Industrial Production Methods: Industrial production methods for methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester groups.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol, which can then participate in various biochemical reactions. The methoxyphenyl group can interact with aromatic receptors and enzymes, influencing biological activity .
Comparaison Avec Des Composés Similaires
Methyl cyclopentanecarboxylate: A simpler ester without the methoxyphenyl group, used in similar synthetic applications.
Cyclopentanecarboxylic acid: The parent carboxylic acid, used as a precursor in the synthesis of esters and other derivatives.
Uniqueness: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where specific interactions with aromatic systems are desired .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
methyl 1-(3-methoxyphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-12-7-5-6-11(10-12)14(13(15)17-2)8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
YHFGKMAGFLAVBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


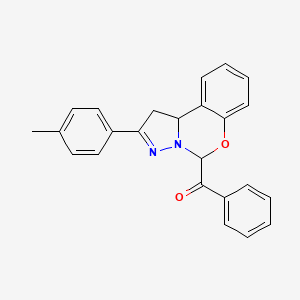
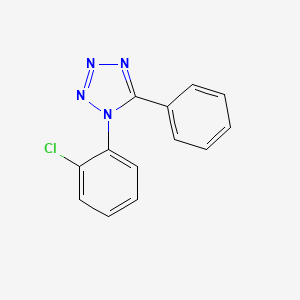
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

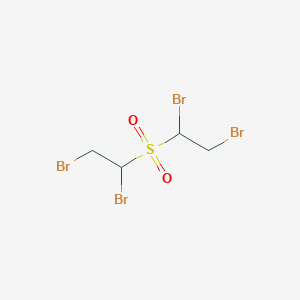


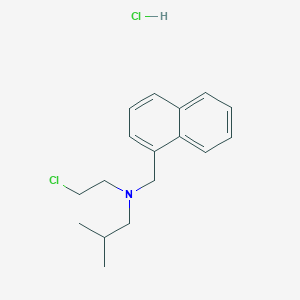

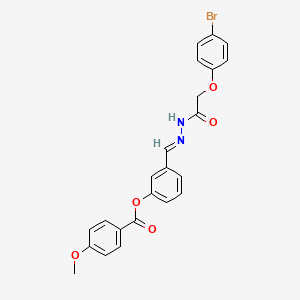
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)

